molecular formula C30H27N3O3 B11176226 7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B11176226
M. Wt: 477.6 g/mol
InChI Key: QUTCSFQQCFJICS-UHFFFAOYSA-N
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Description

3-Hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety during large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .

Scientific Research Applications

3-Hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives that share structural similarities but may differ in their functional groups or substituents. Examples include:

Uniqueness

The uniqueness of 3-hydroxy-7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer distinct biological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C30H27N3O3

Molecular Weight

477.6 g/mol

IUPAC Name

7,7-dimethyl-4-(3-phenoxyphenyl)-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C30H27N3O3/c1-30(2)17-23-26(24(34)18-30)25(19-10-9-15-22(16-19)36-21-13-7-4-8-14-21)27-28(31-23)32-33(29(27)35)20-11-5-3-6-12-20/h3-16,25,31-32H,17-18H2,1-2H3

InChI Key

QUTCSFQQCFJICS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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